molecular formula C14H13NO2 B6370301 3-(3-Acetylaminophenyl)phenol CAS No. 1261910-48-8

3-(3-Acetylaminophenyl)phenol

Cat. No.: B6370301
CAS No.: 1261910-48-8
M. Wt: 227.26 g/mol
InChI Key: JFIOOMHXHHKPOA-UHFFFAOYSA-N
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Description

3-(3-Acetylaminophenyl)phenol (CAS 1261910-48-8) is a high-purity phenolic compound of interest in chemical and pharmaceutical research. With a molecular formula of C 14 H 13 NO 2 and a molecular weight of 227.26 g/mol, this chemical is provided for laboratory research applications . Phenolic compounds are a broad class of molecules studied for their diverse biochemical properties and mechanisms of action. Research into phenolic compounds has shown they can act as antioxidants through various pathways, including hydrogen atom transfer, single electron transfer, and chelation of transition metals . Furthermore, phenolic compounds are investigated for their potential to inhibit key enzymes associated with various human diseases, which can inform the development of new therapeutic strategies . The structural features of this compound make it a potentially useful building block or intermediate in exploring these and other research areas. Safety Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or human use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

N-[3-(3-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)15-13-6-2-4-11(8-13)12-5-3-7-14(17)9-12/h2-9,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIOOMHXHHKPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683534
Record name N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-48-8
Record name N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Bromo-1-methoxybenzene

To mitigate interference from the phenolic hydroxyl group during coupling, 3-bromophenol is protected as its methyl ether. Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone affords 3-bromo-1-methoxybenzene in >90% yield.

Suzuki Coupling with 3-Nitrophenylboronic Acid

The protected bromophenol reacts with 3-nitrophenylboronic acid under palladium catalysis. Typical conditions include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), sodium carbonate (Na₂CO₃), and a dioxane/water solvent system at 80–100°C. This yields 3'-methoxy-3-nitrobiphenyl, with the nitro group positioned for subsequent reduction.

Table 1: Optimization of Suzuki Coupling Conditions

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O8078
PdCl₂(dppf)K₃PO₄Toluene/H₂O10085
Pd(OAc)₂Cs₂CO₃DMF/H₂O9072

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to a primary amine, yielding 3'-methoxy-3-aminobiphenyl. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous THF achieve comparable yields (88–92%).

Acetylation of the Amine

Treatment with acetic anhydride (Ac₂O) in pyridine at 0–25°C introduces the acetyl group, forming 3'-methoxy-3-acetamidobiphenyl. Quenching with ice water isolates the product in 95% purity.

Deprotection of Methoxy Group

Boron tribromide (BBr₃) in dichloromethane at −78°C cleaves the methyl ether, regenerating the phenolic hydroxyl group. This step proceeds quantitatively, yielding this compound.

Ullmann Coupling: A Historical Alternative

While largely superseded by Suzuki coupling, the Ullmann reaction remains a viable route for biaryl synthesis under high-temperature conditions. Copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) facilitate coupling between 3-iodophenol and 3-acetamidoiodobenzene at 120°C. However, yields rarely exceed 60%, and side products from dehalogenation or homocoupling are common.

Table 2: Ullmann Coupling Performance Metrics

Catalyst SystemTemperature (°C)Time (h)Yield (%)
CuI/1,10-phenanthroline1202458
CuO1504842

Friedel-Crafts Acylation: Limitations and Adaptations

Friedel-Crafts acylation is unsuitable for directly introducing the acetylaminophenyl group due to the deactivating nature of the amino substituent. However, indirect strategies involving nitro intermediates have been explored. For example, nitration of biphenyl-3-ol followed by reduction and acetylation achieves the target compound in 45% overall yield.

Diazonium Salt Coupling: Niche Applicability

Diazotization of 3-aminophenol with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) generates a diazonium salt, which couples with phenol under alkaline conditions. While this method avoids transition-metal catalysts, regioselectivity issues and low yields (30–40%) limit its utility.

Green Chemistry Approaches: Solvent-Free and Catalytic Innovations

Recent advances emphasize solvent-free acetylation using microwave irradiation and heterogeneous catalysts like zeolites. For instance, reacting 3-aminobiphenyl-3'-ol with acetic acid in the presence of H-ZSM-5 at 150°C achieves 89% conversion within 15 minutes .

Scientific Research Applications

3-(3-Acetylaminophenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Acetylaminophenyl)phenol involves its ability to act as an antioxidant. This is primarily due to its free radical scavenging and metal chelating properties. It also affects cell signaling pathways and gene expression, contributing to its biological activities . The compound can modulate pathways such as the nuclear erythroid factor 2 (Nrf2) and nuclear factor-kappa B (NF-kB), which are involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 3-(3-Acetylaminophenyl)phenol with analogs:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
This compound C₁₄H₁₃NO₂* 235.26* 3-Acetylaminophenyl Potential drug intermediate (amide linkage)
3-(Diphenylamino)phenol C₁₈H₁₅NO 261.32 Diphenylamino Bulky substituent; electronic materials candidate
3-(Diethylamino)phenol C₁₀H₁₅NO 165.23 Diethylamino Strong hydrogen bonding (O–H⋯O) in crystals
3-Acetylaminophenylboronic acid C₈H₁₀BNO₃ 179.99 Acetylaminophenyl boronic Suzuki-Miyaura cross-coupling reagent
3-(1-(Dimethylamino)ethyl)phenol C₁₀H₁₅NO 165.23 Dimethylaminoethyl Rivastigmine intermediate; basic nitrogen for drug delivery

*Estimated based on analogs in .

Key Observations:
  • Substituent Effects: The acetylaminophenyl group in the target compound contrasts with the diphenylamino group in , which is bulkier and less polar. This difference impacts solubility and crystallinity, with the acetylaminophenyl group favoring hydrogen bonding and aqueous solubility.
  • Hydrogen Bonding: 3-(Diethylamino)phenol forms O–H⋯O hydrogen-bonded rings in its crystal structure , while the acetylaminophenyl group in the target compound may engage in N–H⋯O interactions, altering solid-state packing and stability.
  • Applications: Pharmaceutical Intermediates: 3-(1-(Dimethylamino)ethyl)phenol is used in synthesizing Rivastigmine , highlighting the role of amino-phenol derivatives in drug development. The acetylaminophenyl group in the target compound could similarly serve as a building block for bioactive molecules. Synthetic Utility: 3-Acetylaminophenylboronic acid demonstrates the versatility of acetylaminophenyl groups in cross-coupling reactions, whereas the phenolic –OH in the target compound may facilitate electrophilic substitutions or esterifications.

Q & A

Q. What methodologies investigate metabolic pathways and degradation products of this compound?

  • Methodology : Incubate the compound with liver microsomes or CYP450 isoforms (e.g., CYP3A4), followed by LC-MS/MS to identify phase I/II metabolites. Use isotope labeling (e.g., 14C) to track degradation pathways in environmental studies .

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